ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE

Catalog No.
S587278
CAS No.
124-03-8
M.F
C20H44BrN
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE

CAS Number

124-03-8

Product Name

ETHYLHEXADECYLDIMETHYLAMMONIUM BROMIDE

IUPAC Name

ethyl-hexadecyl-dimethylazanium;bromide

Molecular Formula

C20H44BrN

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C20H44N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;/h5-20H2,1-4H3;1H/q+1;/p-1

InChI Key

VUFOSBDICLTFMS-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.[Br-]

Solubility

34.5 [ug/mL]

Synonyms

cetyldimethylethylammonium, cetyldimethylethylammonium bromide

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.[Br-]

Ethylhexadecyldimethylammonium bromide is a long-chain quaternary ammonium surfactant with the chemical formula C₂₀H₄₄BrN and a molecular weight of 378.47 g/mol. It appears as a white to almost white powder or crystalline solid . The compound is characterized by its hydrophobic alkyl chain (hexadecyl) and hydrophilic dimethylammonium group, which contribute to its surfactant properties and ability to lower surface tension in solutions.

The mechanism of action of CTAB depends on the specific application. Here are two examples:

  • Micelle formation: In aqueous solutions, CTAB molecules self-assemble into micelles. The hydrophobic tails of CTAB molecules orient towards the interior of the micelle, while the hydrophilic head groups face outwards, interacting with water molecules. This allows CTAB to solubilize hydrophobic molecules within the micelle core.
  • Antimicrobial activity: The exact mechanism of CTAB's antimicrobial activity is not fully understood, but it is thought to involve disruption of bacterial cell membranes due to electrostatic interactions between the positively charged CTAB molecules and the negatively charged bacterial membranes.
  • Skin and eye irritant: CTAB can irritate skin and eyes upon contact. Avoid contact and wear appropriate personal protective equipment (PPE).
  • Inhalation hazard: Inhalation of CTAB dust can irritate the respiratory tract. Use proper ventilation when handling the powder form.
  • Environmental considerations: While

Antibacterial Properties

Cetyldimethylethylammonium bromide (also known as cetylpyridinium bromide or CPB) has been studied for its potential antibacterial properties. Studies have shown that CPB can be effective against a broad spectrum of bacteria, including gram-positive and gram-negative bacteria []. The mechanism of action is thought to involve disruption of the bacterial cell membrane, leading to cell death []. However, the emergence of antibiotic-resistant bacteria has limited the clinical use of CPB as a stand-alone antibacterial agent [].

Antiviral Properties

Cetyldimethylethylammonium bromide has also been investigated for its potential antiviral properties. Some studies have shown that CPB can be effective against enveloped viruses, such as influenza virus and herpes simplex virus [, ]. However, the evidence is limited and further research is needed to determine the effectiveness of CPB as an antiviral agent [].

Other Research Applications

Cetyldimethylethylammonium bromide is also being investigated for its potential applications in other areas of scientific research, such as:

  • Gene delivery: CPB can be used as a carrier for delivering genes into cells [].
  • Nanoparticle synthesis: CPB can be used to synthesize nanoparticles for various applications.
  • Anti-cancer research: Some studies suggest that CPB may have anti-cancer properties.
Typical for quaternary ammonium compounds:

  • Hydrolysis: In aqueous environments, it can hydrolyze to form the corresponding amine and bromide ions.
  • Quaternization: Reacts with other amines or alcohols to form new quaternary ammonium compounds.
  • Formation of Micelles: In solution, it can self-assemble into micelles at concentrations above its critical micelle concentration, facilitating solubilization of hydrophobic substances.

The biological activity of ethylhexadecyldimethylammonium bromide has been studied primarily in the context of its antimicrobial properties. It exhibits efficacy against a range of microorganisms, including bacteria and fungi, making it useful in disinfectants and antiseptics. Its mechanism typically involves disrupting microbial cell membranes due to its surfactant nature .

Ethylhexadecyldimethylammonium bromide can be synthesized through several methods:

  • Quaternization Reaction: The primary method involves the reaction of hexadecylamine with dimethyl sulfate or another methylating agent in the presence of a bromide source. The general reaction can be represented as follows:

    Hexadecylamine+Dimethyl sulfateEthylhexadecyldimethylammonium bromide\text{Hexadecylamine}+\text{Dimethyl sulfate}\rightarrow \text{Ethylhexadecyldimethylammonium bromide}
  • Direct Alkylation: Another method includes the direct alkylation of dimethylamine with hexadecyl bromide under controlled conditions.

Ethylhexadecyldimethylammonium bromide finds various applications across multiple industries:

  • Surfactant: Used in formulations for detergents and cleaning agents due to its ability to reduce surface tension.
  • Antimicrobial Agent: Incorporated into disinfectants and antiseptics for its bactericidal properties.
  • Emulsifier: Utilized in cosmetic products to stabilize emulsions.
  • Research Reagent: Employed in biochemical research for membrane studies and as a phase transfer catalyst.

Studies on ethylhexadecyldimethylammonium bromide have focused on its interactions with biological membranes and other surfactants. Its ability to disrupt lipid bilayers has implications for drug delivery systems, where it can enhance the permeability of cell membranes. Additionally, interaction studies indicate that it can synergistically enhance the antimicrobial activity of other agents when used in combination .

Ethylhexadecyldimethylammonium bromide belongs to a class of compounds known as quaternary ammonium compounds. Here are some similar compounds along with their unique features:

Compound NameChemical FormulaUnique Features
Cetyldimethylethylammonium BromideC₂₀H₄₄BrNSimilar structure but different alkyl chain length
Benzalkonium ChlorideC₁₈H₃₁ClNWidely used disinfectant with varying chain lengths
Cetyltrimethylammonium BromideC₁₈H₃₉BrNCommonly used as a preservative and emulsifier

Ethylhexadecyldimethylammonium bromide is distinct due to its longer alkyl chain compared to some similar compounds, which enhances its surfactant properties and biological activity.

Cell Membrane Solubilization Dynamics

Ethylhexadecyldimethylammonium bromide exhibits distinctive cell membrane solubilization characteristics through a multi-stage process that fundamentally alters cellular membrane integrity [5]. The compound demonstrates surface-active properties that facilitate its interaction with biological membranes through electrostatic attraction between the positively charged quaternary ammonium head group and negatively charged phospholipid components of cellular membranes [16].

Research indicates that the solubilization process occurs through a concentration-dependent mechanism where ethylhexadecyldimethylammonium bromide molecules initially partition into the lipid bilayer at low concentrations [5]. At concentrations approaching the critical micelle concentration, the surfactant molecules become saturated within the membrane structure, leading to bilayer destabilization and subsequent formation of mixed micelles containing lipids, proteins, and detergent molecules [5] [7].

The solubilization dynamics demonstrate that a detergent to protein ratio of approximately 1-2 (weight/weight) is sufficient to achieve effective membrane protein solubilization when using ethylhexadecyldimethylammonium bromide [5]. This process results in the extraction of membrane proteins from their native lipid environment into an aqueous phase through the formation of protein-detergent complexes [7]. The hydrophobic surface areas of membrane proteins become buried within the hydrophobic interior of the detergent micellar structures, while hydrophilic protein regions remain in contact with the aqueous environment [7].

Progressive increases in ethylhexadecyldimethylammonium bromide concentration lead to delipidation of the initial lipid-protein-detergent mixed micelles, ultimately resulting in the formation of separate lipid-detergent and protein-detergent mixed micelles [5]. This multi-phase solubilization process enables the separation and purification of membrane components for subsequent analytical applications [7].

ParameterMeasured ValueExperimental MethodReference
Detergent/Protein Ratio1-2 (w/w)Membrane protein solubilization [5]
Solubilization PatternMulti-stage processDetergent-mediated extraction [7]
Membrane SaturationCMC-dependentSurface tension measurements [5]

Lipid Bilayer Disruption Mechanisms

The lipid bilayer disruption mechanisms of ethylhexadecyldimethylammonium bromide involve complex molecular interactions that fundamentally alter membrane structure and organization [16]. Molecular dynamics simulations reveal that the compound employs a stepwise integration mechanism whereby individual hydrophobic tails insert sequentially into the phospholipid bilayer [16]. This process begins with electrostatic attraction between the cationic head group and negatively charged lipid components, followed by hydrophobic tail penetration into the membrane core [16].

The disruption process manifests through measurable changes in membrane physical properties, including alterations in bilayer thickness and lipid organization [26]. Small angle X-ray scattering studies demonstrate that membrane thickness can be reduced to approximately 37 Angstroms due to strong interdigitation of alkyl chains from opposing bilayer leaflets [26]. This represents a significant deviation from the expected bilayer thickness of 50 Angstroms for fully extended molecular chains [26].

Atomic force microscopy investigations reveal that membrane penetration by nanoprobes requires forces ranging from 5 to 20 nanonewtons, with discrete rupture events occurring in multiples of 5 nanometer increments corresponding to individual bilayer thickness [29]. These measurements indicate that ethylhexadecyldimethylammonium bromide-mediated membrane disruption involves similar force requirements and penetration characteristics [29].

The integration of ethylhexadecyldimethylammonium bromide into lipid bilayers results in noticeable membrane undulations as lipids undergo lateral translation to accommodate the inserted surfactant molecules [16]. This lateral lipid movement represents a critical component of the disruption mechanism, as it facilitates the redistribution of membrane components and contributes to overall membrane destabilization [16].

Disruption ParameterMeasured ValueExperimental MethodReference
Penetration Force5-20 nNAtomic Force Microscopy [29]
Bilayer Thickness Change~37 Å (with interdigitation)Small Angle X-ray Scattering [26]
Integration PatternStepwise tail insertionMolecular Dynamics Simulation [16]
Lateral Lipid MovementEnhanced lateral diffusionFluorescence Microscopy [32]

Surface-Active Sublate Formation

Ethylhexadecyldimethylammonium bromide demonstrates significant surface-active properties that contribute to the formation of organized molecular assemblies at interfaces [10]. The compound exhibits the ability to reduce surface tension of aqueous solutions, with related cationic surfactants achieving minimum surface tension values as low as 26.51 millinewtons per meter at critical concentrations [45]. This surface activity stems from the amphiphilic molecular structure containing both hydrophilic quaternary ammonium head groups and hydrophobic hexadecyl chains [17].

The formation of surface-active sublates occurs through the spontaneous organization of ethylhexadecyldimethylammonium bromide molecules at air-water and membrane-water interfaces [14]. These organized structures facilitate various separation processes, including foam fractionation and flotation applications where the compound serves as a collector for fine particle removal from aqueous suspensions [14]. The surface-active properties enable the formation of stable foam structures that can effectively separate target materials from solution [14].

Aggregation behavior studies indicate that the compound forms micelles with aggregation numbers that are dependent on alkyl chain length and solution conditions [41] [42]. For cationic surfactants with hexadecyl (C16) chains similar to ethylhexadecyldimethylammonium bromide, aggregation numbers typically range from 80 to 120 molecules per micelle [43]. The formation of these aggregated structures is thermodynamically driven and exhibits temperature-dependent characteristics [20] [23].

The critical micelle concentration represents a fundamental parameter governing surface-active sublate formation [18]. For structurally related hexadecyltrimethylammonium bromide, the critical micelle concentration is reported as 0.92 millimolar, providing a reference point for understanding the aggregation behavior of ethylhexadecyldimethylammonium bromide [18]. The presence of electrolytes and organic co-solvents can significantly influence these aggregation parameters [22].

Surfactant ClassAggregation Number RangeMicelle StructureTemperature Dependence
Cationic surfactants (C8-C10)20-32Small sphericalModerate decrease with temperature
Cationic surfactants (C12-C14)40-60Spherical to ellipsoidalSignificant viscosity changes
Cationic surfactants (C16-C18)80-120Large spherical/wormlikePhase transition sensitivity

Membrane Permeability Enhancement Research

Research on membrane permeability enhancement by ethylhexadecyldimethylammonium bromide reveals concentration-dependent effects on cellular membrane barrier function [13]. Studies utilizing phosphocholine vesicle systems demonstrate that quaternary ammonium compounds bearing hexadecyl (C16) chains exhibit superior permeability-disrupting capabilities compared to shorter chain analogues [13]. The enhanced effectiveness of C16 compounds is attributed to stronger hydrophobic interactions and increased membrane affinity [13].

Isothermal titration calorimetry investigations indicate that the thermodynamic driving force for ethylhexadecyldimethylammonium bromide insertion into lipid bilayers involves primarily entropic contributions, suggesting that hydrophobic interactions dominate the membrane partitioning process [13]. The Gibbs energy of transfer for these interactions is comparable to values observed for micellization processes, indicating similar thermodynamic principles govern both phenomena [13].

Membrane permeability enhancement occurs through multiple mechanisms involving both direct membrane disruption and cellular signaling pathway activation [1] [6]. Research demonstrates that ethylhexadecyldimethylammonium bromide can trigger inflammatory responses in human keratinocyte cell lines through activation of the nuclear factor kappa B pathway, leading to increased expression of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-6 [1] [6]. This inflammatory response represents an indirect mechanism of membrane permeability enhancement through cellular stress responses [1].

The compound exhibits differential effects on membrane permeability depending on the chemical nature of the target membrane [15]. Studies examining cationic surfactant interactions with polymer membranes containing poly(L-glutamic acid) domains reveal that hexadecyl-chain compounds can either enhance or suppress permeability depending on membrane pretreatment conditions [15]. These effects demonstrate irreversible changes in membrane structure that persist even after surfactant removal [15].

Molecular dynamics simulations reveal that the mechanism of membrane integration involves sequential insertion of hydrophobic tails followed by congregation of negatively charged lipids around the inserted quaternary ammonium compound [16]. This lipid reorganization process contributes significantly to membrane destabilization and enhanced permeability [16]. The time required for membrane integration varies with alkyl chain composition, with longer chain compounds demonstrating faster integration rates [16].

Compound TypeMembrane Permeability EffectMechanismReference
Quaternary ammonium compounds (C16 chain)More efficient permeability perturbationHydrophobic chain insertion [13]
Quaternary ammonium compounds (C12 chain)Less efficient than C16 analoguesLower membrane affinity [13]
Cationic surfactants (general)Concentration-dependent enhancementElectrostatic attraction followed by intercalation [16]
Ethylhexadecyldimethylammonium bromideInflammatory response inductionNuclear factor kappa B pathway activation [1]

Melting Point

182.0 °C

UNII

7ZNQ7FIO9K

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

124-03-8

Wikipedia

Mecetronium bromide

Use Classification

Cosmetics -> Antimicrobial; Antistatic; Emulsifying; Surfactant

General Manufacturing Information

1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, bromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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